molecular formula C21H21NO4S B11406929 methyl 2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11406929
M. Wt: 383.5 g/mol
InChI Key: DQHIRPAGRXTBEP-UHFFFAOYSA-N
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Description

METHYL 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the properties of benzofuran and thiophene rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from the preparation of the benzofuran and thiophene intermediates. The synthetic route typically includes the following steps:

    Preparation of Benzofuran Intermediate: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Preparation of Thiophene Intermediate: The thiophene ring is synthesized via a condensation reaction between a dicarbonyl compound and elemental sulfur.

    Coupling of Intermediates: The benzofuran and thiophene intermediates are coupled through an amide bond formation, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Methylation: The final step involves the methylation of the carboxylate group using methyl iodide in the presence of a base like potassium carbonate.

Chemical Reactions Analysis

METHYL 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, especially at the 2-position, using reagents like bromine or chlorine.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

METHYL 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of METHYL 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, leading to its antimicrobial effects .

Comparison with Similar Compounds

METHYL 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other benzofuran and thiophene derivatives:

Properties

Molecular Formula

C21H21NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

methyl 2-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H21NO4S/c1-3-12-7-8-16-15(9-12)13(11-26-16)10-18(23)22-20-19(21(24)25-2)14-5-4-6-17(14)27-20/h7-9,11H,3-6,10H2,1-2H3,(H,22,23)

InChI Key

DQHIRPAGRXTBEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC

Origin of Product

United States

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